molecular formula C18H13ClN4O3S B2676590 N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 450340-78-0

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No.: B2676590
CAS No.: 450340-78-0
M. Wt: 400.84
InChI Key: YAHYVLVPABCOFV-UHFFFAOYSA-N
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Description

This compound features a bicyclic thieno[3,4-c]pyrazole core substituted at position 2 with a 3-chlorophenyl group and at position 3 with a 3-nitrobenzamide moiety. The thieno-pyrazole system confers rigidity, while the 3-chlorophenyl group enhances lipophilicity. Such structural attributes are often explored in medicinal chemistry for target binding and pharmacokinetic optimization.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c19-12-4-2-5-13(8-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-3-1-6-14(7-11)23(25)26/h1-8H,9-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHYVLVPABCOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature . The reaction conditions must be carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and thin-layer chromatography (TLC) for assessing purity . Safety protocols are crucial to avoid exposure to potentially hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes. Molecular docking studies have shown that it can interact with the catalytic domain of enzymes like topoisomerase IV, suggesting potential antimicrobial activity .

Comparison with Similar Compounds

Substituent Effects on the Benzamide Group

The benzamide substituent significantly impacts physicochemical and electronic properties:

  • 3-Nitrobenzamide (Main Compound): The nitro group increases polarity and molecular weight compared to halogenated analogs.
  • 2,6-Difluorobenzamide : Fluorine atoms, being smaller and more electronegative, reduce molecular weight and increase lipophilicity.
  • 2-Fluorobenzamide (with Thieno Ring Oxo Modification) : A single fluorine substituent balances lipophilicity and polarity. The additional 5-oxo group on the thieno ring introduces polarity, likely enhancing aqueous solubility but reducing membrane permeability.

Modifications in the Thieno-Pyrazole Core

  • 4,6-Dihydro Thieno Ring (Main Compound and Difluoro Analog ): The saturated dihydro structure may enhance conformational flexibility compared to the oxidized 5-oxo variant.
  • 5-Oxo Thieno Ring : The oxo group increases polarity and may stabilize intermolecular hydrogen bonds in crystal lattices, as observed in SHELX-refined structures .

Data Table: Structural and Inferred Properties

Compound Name Benzamide Substituent Thieno Ring Modification Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide 3-nitro None C₁₉H₁₄ClN₃O₃S 415.85 High polarity, strong electron withdrawal
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide 2,6-difluoro None C₁₉H₁₃ClF₂N₃O₂S 402.84 Moderate lipophilicity, enhanced metabolic stability
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide 2-fluoro 5-oxo C₁₉H₁₃ClFN₃O₂S 397.89 Increased polarity, improved aqueous solubility

Research Findings and Implications

Electronic and Physicochemical Properties

  • Nitro vs. Fluorine : The nitro group’s stronger electron-withdrawing nature may favor interactions with positively charged or aromatic residues in biological targets, while fluorine’s smaller size improves membrane permeability .
  • Oxo Group Impact : The 5-oxo modification likely enhances crystal packing efficiency, as inferred from SHELX-refined structures, which are critical for understanding conformational stability .

Biological Activity

N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. The presence of the chlorophenyl and nitrobenzamide groups contributes to its biological profile.

Molecular Formula : C18H15ClN4O2S
Molecular Weight : 366.85 g/mol
CAS Number : 893937-47-8

Biological Activity Overview

Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit a range of biological activities, including:

  • Antitumor Activity : Thieno[3,4-c]pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. Studies have demonstrated that these compounds can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Antibacterial Properties : Some studies have reported antibacterial activity against various strains of bacteria. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Modification Effect on Activity
Chlorophenyl groupEnhances lipophilicity and cellular uptake
Nitro groupPotentially increases electron-withdrawing capacity, enhancing reactivity towards biological targets
Amide linkageImportant for binding interactions with target proteins

Case Studies

  • Antitumor Study : A study evaluated the cytotoxic effects of various thieno[3,4-c]pyrazole derivatives on human cancer cell lines. This compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent antitumor activity .
  • Anti-inflammatory Research : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced TNF-α levels compared to controls. This suggests its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

The synthesis involves cyclization of thieno-pyrazole precursors followed by amide coupling. Key steps include:

  • Cyclization of 3-chlorophenyl-substituted thieno[3,4-c]pyrazole intermediates under reflux in tetrahydrofuran (THF) at 60–80°C for 6–8 hours .
  • Amide bond formation using 3-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Optimization of solvent polarity (e.g., dichloromethane for solubility) and catalyst use (e.g., DMAP for accelerated coupling) . Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and thieno-pyrazole core integrity. Aromatic protons typically appear at δ 7.2–8.5 ppm .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., nitro group stretch at ~1520 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C19H14ClN4O3S: 429.04) .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% achieved using a C18 column with acetonitrile/water mobile phase .

Q. What are the critical considerations in designing in vitro assays to evaluate pharmacological potential?

  • Cell Line Selection: Use target-specific lines (e.g., cancer cells for antiproliferative studies) .
  • Dose-Response Curves: Determine IC50 values across a concentration range (e.g., 0.1–100 µM) with triplicate measurements .
  • Cytotoxicity Controls: Include MTT assays on non-target cells (e.g., HEK293) to assess selectivity .
  • Solvent Compatibility: Use DMSO at ≤0.1% to avoid solvent-induced artifacts .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for thieno[3,4-c]pyrazole derivatives?

  • Meta-Analysis: Compare studies with standardized assay conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (e.g., resazurin) .
  • Statistical Modeling: Apply ANOVA to identify variability sources (e.g., batch effects, cell passage number) .
  • Proteomic Profiling: Use mass spectrometry to identify off-target interactions that may explain discrepancies .

Q. What computational strategies predict the compound’s interaction with biological targets, and how do they align with experimental data?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Key interactions include hydrogen bonding with the nitro group and hydrophobic contacts with the chlorophenyl ring .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns to assess conformational changes .
  • Experimental Validation: Compare docking scores with surface plasmon resonance (SPR) data (e.g., KD values). Adjust force fields if discrepancies exceed 1 log unit .

Q. How can structure-activity relationship (SAR) studies systematically enhance therapeutic efficacy?

  • Derivative Synthesis: Modify substituents (e.g., replace nitro with cyano or methoxy groups) to probe electronic effects .
  • Biological Testing: Screen derivatives against target panels (e.g., NCI-60 cancer cell lines) to identify potency trends .
  • QSAR Modeling: Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with activity .
  • Crystallography: Solve co-crystal structures with targets (e.g., using SHELXL ) to guide rational design .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in different solvent systems?

  • Standardized Protocols: Report solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C using nephelometry .
  • Temperature Control: Note discrepancies due to exothermic/endothermic dissolution (e.g., solubility in DMSO increases by 15% at 37°C vs. 25°C) .

Q. What methodologies reconcile variations in reported metabolic stability?

  • Liver Microsome Assays: Compare human vs. rodent microsomes with NADPH cofactor supplementation .
  • LC-MS/MS Quantification: Use isotopically labeled internal standards to minimize matrix effects .

Methodological Tables

Parameter Optimized Condition Reference
Cyclization Temperature70°C in THF, 7 hours
Amide Coupling Catalyst10 mol% DMAP in DCM, 0°C
HPLC Mobile Phase65:35 Acetonitrile/Water, 1.0 mL/min
IC50 Assay Duration72 hours (MTT), 10% FBS

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